D-Lactose monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-KPKNDVKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052828 | |
| Record name | alpha-Lactose monohydrate | |
| Source | EPA DSSTox | |
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Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | alpha-Lactose monohydrate | |
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CAS No. |
5989-81-1, 64044-51-5, 66857-12-3, 10039-26-6 | |
| Record name | α-Lactose monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-81-1 | |
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| Record name | alpha-Lactose monohydrate | |
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| Record name | Lactose monohydrate [NF] | |
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| Record name | alpha-Lactose hydrate | |
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| Record name | alpha-Lactose monohydrate | |
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| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
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| Record name | α-D-Glucopyranose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
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| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
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| Record name | LACTOSE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Fundamental Aspects of Lactose Monohydrate in Pharmaceutical Science
Nomenclature and Chemical Structure within a Pharmaceutical Context
Lactose (B1674315) is a disaccharide composed of two simpler sugars, galactose and glucose, linked by a β-1,4 glycosidic bond. healthline.comatamanchemicals.comguidechem.com Its chemical formula is C₁₂H₂₂O₁₁. nih.gov The term "lactose monohydrate" specifically refers to the crystalline form of alpha-lactose (B80435) that incorporates one molecule of water within its crystal structure, resulting in the formula C₁₂H₂₂O₁₁·H₂O. pharmtech.comformulationbio.comguidechem.com
Lactose exists in two isomeric forms, known as anomers: alpha (α)-lactose and beta (β)-lactose. pharmtech.comnih.gov These anomers are diastereomers that differ in the stereochemical configuration at the anomeric carbon atom (C1) of the glucose unit. pharmtech.comkcl.ac.ukarxiv.org This structural difference arises from the orientation of the hydroxyl (-OH) and hydrogen (-H) groups on this specific carbon. pharmtech.com
When dissolved in an aqueous solution, the anomeric forms can interconvert in a process called mutarotation. nih.govarxiv.orgmasterorganicchemistry.com This reversible reaction proceeds through an intermediate open-chain aldehyde form of the glucose moiety until a dynamic equilibrium is established. nih.govnih.gov At equilibrium in water at 20-25°C, the solution contains approximately 37-40% α-lactose and 60-63% β-lactose. nih.govresearchgate.netnih.gov The rate at which this equilibrium is reached is dependent on factors such as temperature and pH. nih.govresearchgate.net For example, the process is faster at higher temperatures, taking about 6.5 hours at 292 K (19°C) but only 1 hour at 315 K (42°C). researchgate.net The rate of mutarotation is at its minimum at a pH of 5. nih.gov
Crystallography and Polymorphism in Pharmaceutical Applications
The solid-state properties of lactose are complex, with several different polymorphic and pseudopolymorphic forms identified. researchgate.netpharmaexcipients.comlboro.ac.uk These include α-lactose monohydrate, stable and unstable anhydrous α-lactose, anhydrous β-lactose, and amorphous lactose. acs.orgpharmaexcipients.comlboro.ac.uk Each form possesses distinct physicochemical properties, such as compressibility and solubility, which are critical for its function in specific pharmaceutical applications like direct compression tableting or dry powder inhalers. acs.orgnih.gov
Alpha-lactose monohydrate is the most thermodynamically stable form of lactose under typical storage conditions and is not considered hygroscopic. nih.govpharmaexcipients.com Its crystal structure has been extensively studied and characterized. It crystallizes in the monoclinic system with the space group P2₁. nih.gov The crystal lattice energy is primarily determined by van der Waals interactions between lactose molecules, with a smaller contribution from electrostatic interactions. nih.gov The characteristic "tomahawk" shape of α-lactose monohydrate crystals is thought to be influenced by the presence of β-lactose during the crystallization process, which asymmetrically binds to certain crystal faces and inhibits their growth. nih.govcapes.gov.br
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 1 2₁ 1 | nih.gov |
| Lattice Parameters (at 150 K) | a = 4.7830 Å | nih.gov |
| b = 21.540 Å | ||
| c = 7.7599 Å | ||
| Lattice Angles (at 150 K) | α = 90.00° | nih.gov |
| β = 105.911° | ||
| γ = 90.00° |
Pharmaceutical manufacturing processes such as milling, spray-drying, and heating can induce transformations between the different solid forms of lactose. pharmaexcipients.comnih.gov
Heating: When α-lactose monohydrate is heated, it undergoes dehydration, losing its molecule of water to form anhydrous α-lactose. scholarsresearchlibrary.comresearchgate.netnetzsch.com The onset of this dehydration endotherm is typically observed around 144-146°C. researchgate.netnetzsch.comkcl.ac.uk The resulting anhydrous form can be distinct from other commercially available anhydrous forms. scholarsresearchlibrary.comresearchgate.net
Milling and Spray-Drying: Mechanical processes like milling or rapid drying techniques such as spray-drying can introduce enough energy to create amorphous (non-crystalline) lactose. pharmaexcipients.comnih.gov Amorphous lactose is highly hygroscopic and physically unstable, and it tends to recrystallize back to the more stable α-lactose monohydrate form, especially under conditions of elevated humidity. nih.govpharmaexcipients.com
Rehydration: Unstable forms, such as anhydrous β-lactose or amorphous lactose, will readily convert to the stable α-lactose monohydrate in the presence of sufficient moisture. nih.gov For instance, β-lactose stored at 40°C and 75% relative humidity has been shown to convert to α-lactose monohydrate. researchgate.net
Recent research has revealed a significant and previously overlooked phenomenon: the thermal dehydration of solid α-lactose monohydrate can trigger its partial conversion to β-lactose. researchgate.netkcl.ac.uknih.gov This process, known as solid-state epimerization, occurs concurrently with the loss of hydrated water from the crystal lattice. kcl.ac.uk It has been unequivocally shown that this conversion happens in the solid state, before the onset of melting. kcl.ac.uknih.gov
Studies using differential scanning calorimetry and NMR analysis have quantified this conversion. researchgate.netkcl.ac.uk The desorption of water begins at approximately 143.8°C. researchgate.netkcl.ac.uk Upon heating to 160°C, a partial conversion of 11.6 ± 0.9% from the α-anomer to the β-anomer was observed. researchgate.netkcl.ac.uk This epimerization was found to be time-dependent; holding the sample at 160°C for 60 minutes increased the β-anomer content to 29.7 ± 0.8%. researchgate.netkcl.ac.uknih.gov Further heating to 190°C also resulted in a significant conversion to β-lactose of 29.1 ± 0.7%. researchgate.netkcl.ac.uk This discovery is crucial as it demonstrates that thermal processing can alter not just the hydration state but also the fundamental anomeric composition of the lactose excipient. kcl.ac.uk
Interconversion Pathways between Lactose Polymorphs in Pharmaceutical Processing
Conversion to Anhydrous and Amorphous Forms
Lactose monohydrate, a crystalline form of lactose containing one molecule of water per molecule of lactose, can be transformed into anhydrous (water-free) and amorphous (non-crystalline) forms through various physical and mechanical processes. google.comnih.gov These conversions are critical in pharmaceutical manufacturing as they alter the physical and chemical properties of the excipient, thereby influencing its functionality in a final dosage form. researchgate.netcuriaglobal.com
The primary methods for converting lactose monohydrate involve the application of thermal energy, mechanical stress, or a combination of both.
Thermal Methods: Heating is a common technique to remove the water of crystallization from α-lactose monohydrate. google.com
Oven Drying: Heating α-lactose monohydrate in a hot air oven at temperatures like 160°C can produce anhydrous lactose. nih.govpharmaexcipients.com A two-step heating process can also be employed to create a stable, non-hygroscopic anhydrous lactose powder. google.com Heating the α-hydrate form above 100°C, particularly under a vacuum, is an effective way to remove the water of crystallization to yield anhydrous α-lactose. researchgate.net
Spray Drying: This technique involves atomizing a lactose solution into a hot gas stream. The rapid drying process often prevents lactose molecules from organizing into a crystalline structure, resulting in the formation of amorphous lactose. pharmaexcipients.comnetzsch.comnih.gov Products from spray drying can consist of fine primary lactose particles bound within a matrix of amorphous lactose. pharmaexcipients.com
Roll Drum Drying: In this method, a hot aqueous solution of lactose is dried on a rotating drum, which can produce a powder containing a significant amount (around 50%) of amorphous lactose. google.com
Mechanical and Thermo-Mechanical Methods: Mechanical energy can induce structural changes, leading to amorphization, often on the particle surface. curiaglobal.comnih.gov
Milling: Processes like milling or comminution introduce mechanical stress that can disrupt the crystalline lattice of lactose monohydrate, generating amorphous regions. pharmaexcipients.comnih.gov This modification of both surface and bulk material structure alters the powder's properties. nih.gov Even short milling times can cause extensive surface amorphicity. nih.gov
Twin-Screw Extrusion (TSE): This thermo-mechanical process involves extruding α-lactose monohydrate at elevated temperatures, such as 150°C and 160°C. nih.govpharmaexcipients.com This method effectively converts the monohydrate form into α-lactose anhydrous that is mostly crystalline but also contains a partial amorphous component. nih.govpharmaexcipients.comresearchgate.net
Solvent-Based Methods: It is also possible to remove the water of crystallization through solvent treatment, for example, by boiling the lactose in methanol. google.com However, these methods are generally not employed in industrial applications due to high costs and impracticality. google.com
Table 1: Summary of Conversion Methods for Lactose Monohydrate
| Conversion Method | Process Description | Resulting Form(s) | Key Findings/Notes | Source(s) |
|---|---|---|---|---|
| Oven Drying/Heating | Heating α-lactose monohydrate at elevated temperatures (e.g., >100°C) to drive off water of crystallization. | Anhydrous Lactose (crystalline) | Can produce stable, non-hygroscopic anhydrous lactose. | nih.gov, pharmaexcipients.com, google.com, researchgate.net |
| Spray Drying | Rapidly drying an atomized lactose solution in a hot gas stream. | Amorphous Lactose (primarily) | Creates a matrix of lactose glass with embedded crystalline particles. | pharmaexcipients.com, pharmaexcipients.com, netzsch.com, nih.gov |
| Twin-Screw Extrusion (TSE) | Extruding lactose monohydrate at high temperatures (e.g., 150-160°C) and pressure. | Anhydrous Lactose (mostly crystalline with partial amorphous content) | Improves tabletability compared to commercially available anhydrous lactose. | nih.gov, pharmaexcipients.com, researchgate.net |
| Milling/Comminution | Applying mechanical stress to reduce particle size. | Surface Amorphous Content on Crystalline Particles | Induces amorphization on the particle surface, which can affect processability. | pharmaexcipients.com, nih.gov, curiaglobal.com |
| Roll Drum Drying | Drying a hot lactose solution on a rotating drum. | Anhydrous Lactose (with ~50% amorphous content) | The resulting powder is known to be hygroscopic and prone to lumping. | google.com |
Amorphous Content and its Impact on Pharmaceutical Functionality
Amorphous lactose refers to any form of lactose that lacks a defined, long-range crystalline structure. pharmaexcipients.comrug.nl This disordered state has higher internal energy, making it thermodynamically unstable compared to its crystalline counterparts. pharmaexcipients.comrug.nl The presence of even small amounts of amorphous content in a lactose sample can significantly influence its performance in pharmaceutical formulations, particularly for dry powder inhalers and solid dosage forms. pharmaexcipients.comrug.nlrug.nl The amorphous state is less stable and can exhibit greater chemical instability, altered mechanical properties, and enhanced hygroscopicity. curiaglobal.com
The impact of amorphous content on functionality is multifaceted:
Compressibility and Tabletability: The presence of amorphous lactose generally improves the compaction properties of the powder. netzsch.comcore.ac.uk Studies have shown that amorphous lactose yields tablets with higher tensile strength compared to crystalline lactose. core.ac.uk This is attributed to its ability to undergo plastic deformation, whereas crystalline lactose is brittle and consolidates mainly by fragmentation. core.ac.uk The superior tabletability of anhydrous lactose produced by methods like twin-screw extrusion is credited to the partial conversion to an amorphous form. nih.govpharmaexcipients.comresearchgate.net
Physical Stability and Recrystallization: Amorphous lactose is thermodynamically unstable and has a natural tendency to revert to a more stable crystalline form. researchgate.netrug.nl This process, known as recrystallization, is heavily influenced by environmental conditions such as temperature and relative humidity. researchgate.netrug.nl Because amorphous lactose is very hygroscopic, it can absorb moisture, which may lead to its transformation into the crystalline α-lactose monohydrate form, altering its compression properties. nih.govnetzsch.com This instability is a major concern, as it can change the properties of the excipient during storage and affect the final product's performance and shelf-life. curiaglobal.compharmaexcipients.com
Hygroscopicity and Caking: Amorphous forms of lactose are significantly more hygroscopic than their crystalline equivalents. google.comnih.govnetzsch.com This high affinity for water can lead to plasticization, where the absorbed water causes the material to become sticky. nih.gov This stickiness can result in powder caking, which is the formation of lumps that hinders powder flow and can cause significant problems during manufacturing, storage, and transport. nih.govnetzsch.com
Solubility and Disintegration: Amorphous lactose has a higher solubility compared to crystalline forms like lactose monohydrate. researchgate.net This increased solubility can lead to faster tablet disintegration times. researchgate.net The presence of amorphous lactose in a tablet formulation has been shown to have a significant positive contribution to reducing disintegration time. researchgate.net
Chemical Stability: Due to its higher energy state, increased molecular mobility, and greater surface area, amorphous lactose is the most reactive solid-state form of this sugar. rug.nl This can lead to reduced chemical stability in formulations where the excipient might interact with the active pharmaceutical ingredient or other components. rug.nl
The control and quantification of amorphous content are therefore critical aspects of pharmaceutical development. pharmaexcipients.comrug.nlrug.nl While pharmacopoeias like the USP-NF acknowledge that lactose monohydrate may contain varying proportions of amorphous lactose, mandatory testing is not always required. rug.nl However, regulatory agencies and formulators are increasingly focusing on this parameter when a link to final product performance is established. pharmaexcipients.comrug.nlrug.nl
Table 2: Impact of Amorphous Content on Pharmaceutical Properties of Lactose
| Pharmaceutical Property | Effect of Amorphous Content | Underlying Mechanism | Source(s) |
|---|---|---|---|
| Tabletability / Compressibility | Increased (Higher tensile strength) | Consolidates via plastic deformation rather than brittle fracture. Increased interparticulate surface area for bonding. | nih.gov, pharmaexcipients.com, core.ac.uk, researchgate.net, researchgate.net |
| Physical Stability | Decreased (Thermodynamically unstable) | High internal energy drives recrystallization to a more stable crystalline form, especially under heat and humidity. | pharmaexcipients.com, rug.nl, researchgate.net, nih.gov, curiaglobal.com |
| Hygroscopicity | Increased | Disordered structure has a higher affinity for water molecules. | google.com, nih.gov, netzsch.com |
| Flowability / Caking | Decreased (Prone to caking) | Moisture absorption leads to plasticization and the formation of solid bridges between particles. | nih.gov, netzsch.com |
| Solubility / Disintegration | Increased (Faster disintegration) | Higher energy state and lack of a stable crystal lattice allow for faster dissolution in aqueous media. | researchgate.net |
| Chemical Stability | Decreased | The most reactive solid-state form due to increased surface area and molecular mobility. | rug.nl |
Advanced Analytical Characterization of Lactose Monohydrate for Pharmaceutical Research
Spectroscopic Techniques for Solid-State Analysis
Spectroscopic methods are indispensable for probing the molecular structure and form of lactose (B1674315) monohydrate. These techniques provide detailed information on functional groups, anomeric composition, and polymorphic identity, which are critical quality attributes.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying and differentiating various forms of lactose based on their unique vibrational spectra. The FTIR spectrum of α-lactose monohydrate is characterized by distinct absorption bands that serve as a fingerprint for its solid-state structure. researchgate.net The presence of water of crystallization in the monohydrate form gives rise to specific spectral features, particularly in the O-H stretching region. scholarsresearchlibrary.com
Key spectral regions are used to distinguish between α-lactose monohydrate, anhydrous forms, and amorphous lactose. researchgate.netmdpi.com For instance, the region between 1200 and 800 cm⁻¹ is particularly useful for differentiating crystalline forms from amorphous lactose, with crystalline material showing sharper, more defined peaks. mdpi.com The spectral region from 3600 to 2800 cm⁻¹ reveals information about water molecules and hydrogen bonding within the crystal lattice. mdpi.com Specific bands can be assigned to the α- and β-anomers. For example, α-lactose anhydrous has a characteristic peak around 855 cm⁻¹, while β-lactose anhydrous shows a unique peak at 948 cm⁻¹. mdpi.comresearchgate.net
Table 1: Characteristic FTIR Absorption Bands for Lactose Monohydrate
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|
| ~3600-2800 | O-H stretching vibrations of water and hydroxyl groups | mdpi.com |
| ~2974 | Stretching vibration of the OH group | researchgate.net |
| ~1381 | Bending vibration of the OH group | researchgate.net |
| ~1256-1120 | Asymmetric stretching vibrations of C-O-C in glucose and galactose | researchgate.net |
| ~920 | Specific to crystalline α-lactose monohydrate | researchgate.net |
| 855 | Unique peak for α-lactose anhydrous | mdpi.comresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Composition
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a definitive method for determining the anomeric composition (the ratio of α- and β-anomers) of lactose. researchgate.netnih.gov The anomeric protons of the α- and β-forms of lactose resonate at distinct chemical shifts, allowing for their quantitative analysis. researchgate.net In solution, these anomers can interconvert in a process called mutarotation, eventually reaching an equilibrium. nih.gov
In the solid state, the anomeric composition is fixed. ¹H-NMR analysis, typically performed after dissolving the sample in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), can quantify the α/β ratio. nih.govresearchgate.net The anomeric proton of α-lactose appears at approximately 6.3 ppm, while the anomeric proton of β-lactose is found at around 6.6 ppm. researchgate.netnih.gov By integrating the areas of these respective peaks, the percentage of each anomer can be accurately calculated. nih.gov This is crucial as the anomeric ratio can affect the physical properties and stability of the final pharmaceutical product.
Table 2: ¹H-NMR Chemical Shifts for Anomeric Protons of Lactose
| Anomer | Chemical Shift (ppm) in DMSO | Reference |
|---|---|---|
| α-lactose | ~6.3 | researchgate.netnih.gov |
| β-lactose | ~6.6 | researchgate.netnih.gov |
Raman Spectroscopy for Polymorphic Identification
Raman spectroscopy is a valuable tool for the characterization of lactose's polymorphic forms, offering high chemical selectivity and the ability to analyze samples in various states. spectroscopyonline.com It can effectively distinguish between crystalline and amorphous lactose, as well as between different hydrated and anhydrous forms. spectroscopyonline.comresearchgate.net Crystalline lactose exhibits numerous sharp and well-defined peaks in its Raman spectrum, whereas amorphous lactose shows broader, less intense peaks. researchgate.net
The Raman spectra of anhydrous lactose and lactose monohydrate display noticeable differences, allowing for the monitoring of hydration or dehydration processes. spectroscopyonline.com For example, significant differences in depolarization ratios at prominent Raman bands, such as 865 cm⁻¹ and 1082 cm⁻¹, have been observed between crystalline and amorphous samples. nih.gov This technique is particularly useful for in-situ monitoring of polymorphic transformations during processing or storage.
Table 3: Key Raman Bands for Lactose Characterization
| Raman Shift (cm⁻¹) | Significance | Reference |
|---|---|---|
| 355 | Related to lactose | mdpi.com |
| 865 | Differentiating crystalline and amorphous forms | nih.gov |
| 1082 | Differentiating crystalline and amorphous forms | nih.gov |
Thermal Analysis Methods
Thermal analysis techniques are fundamental in pharmaceutical research for characterizing the physicochemical properties of materials as a function of temperature. For lactose monohydrate, these methods provide critical information on phase transitions, hydration levels, and thermal stability.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Amorphous Content
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. For α-lactose monohydrate, a typical DSC thermogram reveals several key events. netzsch.com The first is a broad endothermic peak corresponding to the loss of the water of crystallization, which occurs at approximately 140-150°C. scholarsresearchlibrary.comnetzsch.comresearchgate.net The enthalpy of this dehydration can be used to quantify the amount of the α-monohydrate phase in a sample. tainstruments.com
Following dehydration, the now anhydrous α-lactose may exhibit an exothermic event corresponding to crystallization if an amorphous form was present. researchgate.net Finally, a sharp endothermic peak is observed at a higher temperature (around 216°C), which corresponds to the melting of the anhydrous α-lactose. netzsch.com The presence of amorphous lactose can also be detected by a subtle change in the baseline, known as the glass transition (Tg), which for lactose occurs at a much lower temperature. netzsch.com
Table 4: Thermal Events for α-Lactose Monohydrate by DSC
| Thermal Event | Approximate Temperature Range (°C) | Reference |
|---|---|---|
| Glass Transition (Amorphous) | 62 - 85 | netzsch.com |
| Dehydration of α-lactose monohydrate | 142 - 153 | tainstruments.comresearchgate.net |
| Crystallization of amorphous lactose | ~174 | researchgate.net |
| Melting of anhydrous α-lactose | ~216 | netzsch.com |
Thermogravimetric Analysis (TGA) for Hydrate (B1144303) Content and Degradation
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is a highly accurate method for determining the hydrate content of lactose monohydrate. scholarsresearchlibrary.commt.com When α-lactose monohydrate is heated, a distinct mass loss is observed, which corresponds to the evaporation of the bound water molecule. scholarsresearchlibrary.com This mass loss is theoretically 5.0% for a pure monohydrate. netzsch.comtainstruments.com
The TGA curve for α-lactose monohydrate shows a first mass loss step with a peak in the derivative thermogravimetric (DTG) curve around 143°C, corresponding to the release of crystal water. netzsch.com At higher temperatures, further mass loss occurs due to the thermal degradation of the lactose molecule itself. netzsch.comresearchgate.net The degradation of lactose typically begins above 220°C and proceeds in multiple steps. netzsch.com Combining TGA with a technique like FTIR (TGA-FTIR) allows for the identification of the evolved gases during dehydration and degradation, confirming the initial release of water followed by compounds like carbon dioxide and carbon monoxide at higher temperatures. netzsch.com
Table 5: TGA Mass Loss Events for Lactose Monohydrate
| Temperature Range/Peak (°C) | Mass Loss (%) | Assignment | Reference |
|---|---|---|---|
| ~143 (DTG peak) | ~5.0 | Release of crystal water | netzsch.com |
| > 224 | > 70 | Thermal degradation | netzsch.com |
Coupled Techniques (TGA-FTIR) for Evolved Gas Analysis during Degradation
Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) is a powerful hyphenated technique for characterizing the thermal decomposition of pharmaceutical materials like lactose monohydrate. mt.comunizg.hr This method provides simultaneous quantitative information about mass loss (TGA) and qualitative identification of the evolved gaseous products (FTIR). unizg.hr
When lactose monohydrate is subjected to a controlled heating program under an inert atmosphere (e.g., nitrogen), its thermal degradation can be precisely monitored. netzsch.com The analysis reveals distinct stages of mass loss, each corresponding to a specific physical or chemical event. The initial mass loss, typically observed around 143-147°C, corresponds to the release of bound water of crystallization. netzsch.comresearchgate.net This step involves a mass loss of approximately 5%, which aligns with the theoretical water content in the monohydrate form. netzsch.com
Following dehydration, the anhydrous lactose remains stable until the onset of thermal decomposition at higher temperatures. The primary decomposition of lactose begins at approximately 224°C. netzsch.com This process occurs in multiple steps, as indicated by the derivative thermogravimetric (DTG) curve. A first degradation step involves a further release of water, not from the crystal structure, but as a product of the decomposition reaction itself. netzsch.com The major decomposition stage occurs at a peak temperature of around 301-309°C, leading to a significant mass loss of over 70%. netzsch.com
The FTIR spectrometer, connected to the TGA furnace via a heated transfer line, analyzes the gases evolved at each stage. unizg.hr The spectrum captured during the initial dehydration step confirms the release of water. netzsch.com As the lactose molecule decomposes at higher temperatures, the FTIR spectra reveal the breaking of the sugar ring structure and the evolution of several gaseous products. netzsch.com By comparing the measured spectra with reference libraries, these decomposition products can be identified as water, carbon dioxide, carbon monoxide, and ethanediol, among other species containing carbonyl (C=O) bonds. netzsch.com
The combination of TGA and FTIR provides a comprehensive understanding of the thermal stability and degradation pathway of lactose monohydrate, which is critical for controlling manufacturing processes such as drying and for ensuring the stability of pharmaceutical formulations. mt.com
Table 1: Thermal Degradation Events of Lactose Monohydrate by TGA-FTIR
| Event | Peak Temperature (DTG) | Mass Loss (%) | Evolved Gas Identified (FTIR) |
|---|---|---|---|
| Dehydration | 143°C - 147°C | ~5% | Water (H₂O) netzsch.com |
| Initial Decomposition | 224°C (Onset) | 8% | Water (H₂O) netzsch.com |
X-Ray Diffraction (XRD) for Crystalline Structure and Polymorph Identification
X-ray diffraction (XRD) is an indispensable technique for the solid-state characterization of crystalline pharmaceutical materials, including lactose. lboro.ac.uk It provides definitive information about the crystal structure and is highly effective for identifying and quantifying different polymorphic forms. lboro.ac.uknih.gov The various forms of lactose, such as α-lactose monohydrate, β-lactose (anhydrous β-lactose), and various anhydrous α-lactose forms, each possess a unique crystal lattice, resulting in a distinct powder X-ray diffraction (PXRD) pattern. lboro.ac.ukresearchgate.net
The PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ) and with characteristic relative intensities. For lactose, α-lactose monohydrate is the most common and thermodynamically stable form. lboro.ac.ukpharmaexcipients.com Its dehydration leads to the formation of different anhydrous forms, and its analysis is crucial as the crystalline state affects key properties in pharmaceutical manufacturing. scholarsresearchlibrary.com
Quantitative analysis of mixtures of lactose polymorphs is possible using XRD by monitoring the intensity of unique, well-resolved diffraction peaks for each form. lboro.ac.uknih.gov For instance, a quantitative method for determining α-lactose monohydrate and β-lactose in a mixture can be established by measuring the intensity of their primary diffraction peaks. nih.gov The signal for α-lactose monohydrate at 19.9° 2θ (using Cu-Kα radiation) and the signal for β-lactose at 20.9° 2θ are commonly used for quantification. nih.gov In situ XRD studies can also track solid-state transformations, such as the crystallization of amorphous lactose into various crystalline forms over time when exposed to heat or humidity. acs.org
Table 2: Characteristic X-Ray Diffraction (XRD) Peaks for Lactose Polymorphs (Cu-Kα radiation)
| Lactose Form | Signature Diffraction Peak (2θ) | Reference |
|---|---|---|
| α-Lactose Monohydrate | 19.9° | nih.gov |
| α-Lactose Monohydrate | 16.4° | acs.org |
| β-Lactose | 20.9° | nih.gov |
| β-Lactose | 10.5° | acs.org |
Surface Energetics Analysis by Inverse Gas Chromatography (IGC)
Inverse Gas Chromatography (IGC) is a highly sensitive gas-phase technique used to characterize the surface properties of solid materials. It is particularly valuable in pharmaceutical science for evaluating the surface energy of powders like lactose monohydrate. researchgate.netresearchgate.net Surface energy is a critical parameter that influences powder flowability, aggregation, and interaction with other components in a formulation. Processing steps like milling or spray drying can alter the surface characteristics of lactose particles, creating surface disorder or amorphous regions that may not be detectable by bulk analysis techniques but can be quantified by IGC. researchgate.netresearchgate.net
In an IGC experiment, the material to be analyzed (lactose monohydrate) is packed into a column, and known probe molecules (in the form of vapor) are injected at very low concentrations. By measuring the retention time of these probe molecules, the thermodynamic interactions between the gas molecules and the solid surface can be determined. researchgate.net
Table 3: Dispersive Surface Energy (γsD) of Lactose Monohydrate under Different Processing Conditions
| Lactose Monohydrate Form | Dispersive Surface Energy (γsD) in mJ m⁻² | Reference |
|---|---|---|
| Crystalline | 31.2 | researchgate.net |
| Physical Mixture (99% Crystalline, 1% Amorphous) | 31.5 | researchgate.net |
| Spray Dried | 37.1 | researchgate.net |
| Milled | 41.6 | researchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| Lactose monohydrate |
| α-Lactose monohydrate |
| β-Lactose |
| Anhydrous α-lactose |
| Amorphous lactose |
| Water |
| Nitrogen |
| Carbon dioxide |
| Carbon monoxide |
| Ethanediol |
| Galactose |
| Glucose |
| Curcumin |
| Trehalose dihydrate |
| Raffinose pentahydrate |
| 2-methoxyethyl ether |
| Poly lactic acid |
| dl-propranolol hydrochloride |
Lactose Monohydrate As a Pharmaceutical Excipient: Functional and Performance Attributes
Compaction and Tableting Mechanisms
The process of forming a tablet from a powder involves the reduction of its bulk volume under pressure (compression) and the subsequent formation of stable inter-particle bonds that create a coherent, solid compact (compaction). njpbr.com.ng The mechanisms by which a powder, such as lactose (B1674315) monohydrate, undergoes this transformation are critical to the final properties of the tablet. The energy applied during compression is consumed in processes like particle rearrangement, deformation, and bonding. njpbr.com.ng For lactose, its specific crystalline form and physical properties dictate its behavior, which is primarily characterized by brittle fracture.
Fragmentation: This is the primary deformation mechanism for crystalline α-lactose monohydrate. core.ac.ukresearchgate.netutwente.nl As a brittle material, its particles fracture into smaller fragments when pressure is applied. researchgate.netresearchgate.net This process creates new, clean surfaces, which are essential for forming strong inter-particle bonds. utwente.nl The extent of fragmentation is a governing factor for the final tensile strength of tablets made from α-lactose. researchgate.net Evidence from mercury porosimetry has shown that crystalline lactose fragments during compaction, and the resulting tablet strength is dependent on the degree of this fragmentation. researchgate.net
Plastic Deformation: This involves the irreversible deformation of a particle without it breaking, much like molding clay. While α-lactose monohydrate is predominantly brittle, materials like microcrystalline cellulose (B213188) are known for their high degree of plastic deformation. researchgate.net Some grades of lactose, particularly those containing an amorphous fraction like spray-dried lactose, exhibit a combination of both mechanisms. researchgate.net The amorphous lactose component undergoes plastic deformation, which contributes to superior compressibility and binding, while the crystalline portion fragments. researchgate.netscholasticahq.com The ability of a material to deform plastically is often quantified by its yield pressure; a lower yield pressure indicates a greater tendency for plastic deformation. nih.gov
The consolidation mechanism of lactose is therefore a mixed process, influenced by the presence of crystalline or amorphous content, particle size, and the applied compression pressure. researchgate.netresearchgate.net
The physical characteristics of lactose monohydrate particles, including their size, shape, and structure (e.g., primary crystals vs. agglomerates), have a profound impact on their ability to be compressed into a durable tablet (compactibility).
Research has consistently shown that for α-lactose monohydrate, a decrease in the initial particle size leads to an increase in the tensile strength of the resulting tablet. A study analyzing lactose powders with median particle sizes ranging from approximately 3.5 to 203 μm found a clear trend where tabletability and compactibility parameters increased as particle size decreased. This is because smaller particles create a larger potential bonding area within the compact. tandfonline.com The increased surface area available for bonding in finer crystals is a key factor. dfepharma.com
The morphology, or the form and structure of the particles, also plays a critical role. tandfonline.comresearchgate.net Studies comparing different morphologies, such as compact primary crystals versus agglomerates, have found that the morphology determines the strength of directly compressed tablets. researchgate.netnih.gov However, processes like roller compaction can level out these initial differences. tandfonline.comnih.gov For instance, agglomerated lactose, due to its structure, may show a greater increase in specific surface area during compaction, which influences its subsequent tableting properties. tandfonline.com
It has been observed that for larger particles of α-lactose monohydrate, fragmentation is the predominant mechanism required to bring potential bonding surfaces into close contact. utwente.nl As particle size decreases, however, other consolidation mechanisms may become more influential. researchgate.net
| Lactose Monohydrate Characteristic | Influence on Compactibility | Underlying Mechanism | Supporting Research Finding |
| Decreased Particle Size | Increased tablet tensile strength. | Larger specific surface area available for inter-particle bonding. dfepharma.com | The tablet tensile strength of α-lactose monohydrate powders increases with a decreased original median particle diameter. |
| Particle Morphology (Primary Crystals) | Tablet strength is determined by the initial morphology in direct compression. | The inherent shape and surface characteristics of the crystals affect initial packing and contact points. | The morphology of lactose was found to determine the strength of direct compressed tablets. tandfonline.comresearchgate.netnih.gov |
| Particle Morphology (Agglomerates) | Can exhibit a significant increase in surface area during granulation, affecting tabletability. | Agglomerated structures break down, increasing the fragmentation propensity and available bonding area. pharmaexcipients.com | The largest influence of enlarged surface area during roll compaction was obtained for agglomerated lactose. tandfonline.com |
This table provides an interactive summary of how particle characteristics influence the compaction of lactose monohydrate.
The strength of a finished tablet relies on the formation of robust bonds between individual particles during the compaction process. For a given material like α-lactose monohydrate, the chemical composition and surface energy are consistent, meaning the intrinsic strength of the bonds formed between particles is expected to be similar regardless of particle size. researchgate.net
Therefore, the differences in tablet strength are not typically due to variations in bond strength itself, but rather in the total bonding area created during compaction. The primary mechanism for increasing this bonding area in brittle materials like lactose monohydrate is fragmentation. As particles fracture, they create numerous new, clean surfaces that can form strong solid bridges (inter-particulate bonds) when brought into close contact under pressure. utwente.nlresearchgate.net
A direct relationship has been established between the tablet's pore surface area—a proxy for the binding surface area—and the tablet's crushing strength for various crystalline lactose types. utwente.nl This confirms that the extent of the newly created surface area is the critical factor determining the final strength of the compact.
Granulation Properties and Mechanisms
Granulation is a particle size enlargement process frequently used in pharmaceutical manufacturing to improve the flowability and compressibility of powders and to ensure a uniform mixture of ingredients. ijpsdronline.com Lactose monohydrate is widely used in both wet and dry granulation processes, and its performance is dictated by its intrinsic material properties.
Wet granulation involves the addition of a liquid binder to the powder mixture to facilitate the formation of granules. dfepharma.com Milled α-lactose monohydrate, which can have poor compressibility on its own, is often wet granulated before tableting. nih.gov
The properties of the initial lactose particles significantly influence the outcome of wet granulation. Key findings from research include:
Effect of Particle Size: Using finely milled lactose can result in harder tablets. dfepharma.com This is attributed to the higher surface area of smaller crystals, which enhances bonding within the tablet structure. dfepharma.com Conversely, some studies have found that increasing the primary particle size of lactose powder can lead to larger, less porous wet granules. nih.gov
Interaction with Other Excipients: Lactose is often granulated with microcrystalline cellulose (MCC). Since lactose compacts by brittle fracture and MCC by plastic deformation, their ratio affects the final tablet properties. dfepharma.com Studies have shown that reducing the proportion of MCC in a lactose-MCC blend can lead to harder tablets. dfepharma.com
Binder Concentration: The amount and type of binder used are crucial. Binders like hydroxypropyl methylcellulose (B11928114) (HPMC) are used to achieve good flow properties in the final granules. ijpsdronline.com
Spray-Dried Lactose in Wet Granulation: While typically recommended for direct compression or dry granulation, spray-dried lactose monohydrate has shown advantages in wet granulation for low-dose formulations, producing granules with good flowability and a narrow particle size distribution. researchgate.net
| Variable in Wet Granulation | Effect on Lactose Monohydrate Granules/Tablets | Supporting Research Finding |
| Lactose Particle Size | Finely milled lactose tends to produce harder tablets. | The breaking force of tablets is strongly affected by the particle size of the lactose used. dfepharma.com |
| Proportion of MCC | Reducing the proportion of MCC in a lactose/MCC blend can increase tablet hardness. | The lactose/MCC ratio significantly impacts the breaking force of tablets made by high shear granulation. dfepharma.com |
| Binder (e.g., HPMC) | Optimizing binder concentration is necessary for achieving good granule flow properties. | HPMC at 2.5% concentration was found to provide good flow properties to lactose granules. ijpsdronline.com |
| Use of Spray-Dried Lactose | Can produce granules with satisfactory flowability and a narrow particle size span. | Wet granules using spray-dried lactose monohydrate presented satisfied flowability compared with other lactose types. researchgate.net |
This table provides an interactive summary of lactose monohydrate's behavior in wet granulation.
Dry granulation, most commonly performed via roller compaction, is an alternative method that densifies powders without the use of liquids. nih.gov This makes it ideal for moisture-sensitive active ingredients. In this process, powder is compressed between two counter-rotating rollers to form a ribbon, which is then milled into granules. core.ac.uk
Lactose monohydrate's performance in roller compaction is heavily influenced by its brittle nature:
Granule Properties: Due to its brittleness, lactose monohydrate tends to form finer granules after milling compared to more ductile (plastically deforming) materials like mannitol (B672). nih.gov The process increases the specific surface area of the material. nih.gov
Compactibility of Granules: A common issue with roller compaction is a loss of re-compressibility or "tabletability" of the resulting granules. However, α-lactose monohydrate is often relatively insensitive to this effect, meaning it retains its ability to be compressed into strong tablets after the initial compaction step. tandfonline.com
Influence of Morphology: While the initial particle morphology of lactose affects direct compression tablet strength, the roller compaction process tends to level these differences. tandfonline.comnih.gov Granules produced from different lactose morphologies (e.g., primary crystals vs. agglomerates) often result in tablets of comparable strength. tandfonline.comtandfonline.com
Process Improvement: Roller compaction can improve the physical properties of standard α-lactose monohydrate, such as its flowability, making it behave more like the highly compressible spray-dried grades of lactose. scholasticahq.com
Fluid-Bed Melt Granulation Co-processing for Enhanced Performance
Co-processing of lactose monohydrate (LMH) using fluid-bed melt granulation is a modern technique to enhance its functional properties, particularly for direct compression tableting. nih.govresearchgate.net This method involves granulating LMH with a meltable binder, which can be either hydrophilic or lipophilic. nih.gov The process is considered advantageous as it can be implemented using standard equipment widely available in the pharmaceutical industry, making it a cost-effective solution for producing excipients with superior characteristics. researchgate.netmdpi.com
The primary goal of this co-processing technique is to improve the tableting characteristics and flowability of LMH. nih.gov Studies have demonstrated that co-processing LMH with hydrophilic binders such as PEG 4000 and poloxamer 188, or a lipophilic binder like glyceryl palmitostearate, results in mixtures with significantly improved functionalities. nih.govresearchgate.net These co-processed excipients exhibit superior flow properties when compared to pure LMH and show comparable or even better flowability than some commercial direct compression excipients. nih.govresearchgate.net
A key benefit of this approach is the creation of self-lubricating excipients. nih.gov The inclusion of these binders not only improves interparticle bonding but can also provide lubricating properties during tablet manufacturing. nih.gov For instance, mixtures containing 20% of either PEG 4000 or poloxamer 188 produced tablets with acceptable tensile strength (greater than 2 MPa) and demonstrated good lubricating properties, as indicated by low ejection and detachment stress values. nih.govresearchgate.net While glyceryl palmitostearate provided the best lubrication, the resulting tablets did not meet the required mechanical strength. nih.gov This innovative processing technique yields a multifunctional excipient that can be used for direct compression, offering enhanced tablet quality and manufacturing efficiency. mdpi.com
Table 1: Comparison of Functional Properties of Pure and Co-processed Lactose Monohydrate (LMH)
| Property | Pure Lactose Monohydrate (LMH) | LMH Co-processed with 20% PEG 4000 | LMH Co-processed with 20% Poloxamer 188 | Reference |
|---|---|---|---|---|
| Flow Properties | Poor | Superior to pure LMH | Superior to pure LMH | nih.gov |
| Tablet Tensile Strength | Low | Acceptable (>2 MPa) | Acceptable (>2 MPa) | nih.gov |
| Lubricating Properties (Ejection Stress) | Requires external lubricant | Good (<5 MPa) | Good (<5 MPa) | nih.govresearchgate.net |
| Suitability for Direct Compression | Low | High | High | mdpi.com |
Flow Properties and Their Optimization in Powder Formulations
The flow properties of lactose monohydrate are a critical material attribute influencing the efficiency of pharmaceutical manufacturing processes like blending, die filling for tableting, and capsule filling. ondrugdelivery.comgranutools.com Poor powder flow can lead to non-uniform dosage forms, with significant variations in weight and content, particularly at high manufacturing speeds. granutools.com The flowability of lactose powder is heavily dependent on its physical characteristics, primarily particle size and shape. ondrugdelivery.comgranutools.com
Generally, smaller particle sizes lead to increased cohesiveness and poor flowability. ondrugdelivery.com For example, milled lactose, which consists of irregular, shard-like particles with a higher proportion of fines, exhibits greater cohesion and higher flow energy compared to spray-dried lactose. tainstruments.com Spray-dried lactose, characterized by more uniform, spherical particles, flows more easily and is often preferred for direct compression and dry granulation processes. tainstruments.com Powder rheology studies quantify these differences, showing that milled lactose has a higher yield strength, which must be overcome to initiate powder flow. tainstruments.com
Several techniques are employed to optimize the flow properties of lactose monohydrate. Granulation is a common method used to improve the flow and compression characteristics of cohesive lactose powders by forming larger, more flowable agglomerates. ijpsdronline.com Techniques such as fluid-bed granulation have been shown to produce granules with better flow compared to the original powder. ijpsdronline.com Another optimization strategy is mechanical dry coating, where the surface of lactose particles is modified with a flow aid. researchgate.net Intensive mechanical processing to coat cohesive lactose powder with small amounts of additives like magnesium stearate (B1226849) or fumed silica (B1680970) can significantly reduce interparticle cohesive forces and improve flowability. researchgate.net
Table 2: Rheological and Flow Properties of Different Lactose Grades
| Lactose Type/Grade | Key Particle Characteristics | Flowability Assessment | Cohesion | Reference |
|---|---|---|---|---|
| Milled Lactose (e.g., Pharmatose® 450M) | Irregular shape, small particle size | Poor flow, higher dynamic angle of repose | High | ondrugdelivery.comtainstruments.com |
| Spray-Dried Lactose | Spherical, more uniform size | Good flowability | Negligible | tainstruments.com |
| Anhydrous Lactose (e.g., SuperTab® 21AN) | Large, irregular particles | Flowability can be hindered by irregular shape despite large size | Lower than fine grades | ondrugdelivery.com |
| Co-processed Lactose (Fluid-Bed Granulation) | Granules | Good flow, lower angle of repose and Carr's index | Reduced | ijpsdronline.com |
Role in Dry Powder Inhaler (DPI) Formulations
Lactose monohydrate is the most prevalent and widely accepted carrier excipient in dry powder inhaler (DPI) formulations. nih.govmdpi.compharmtech.com Its primary function is to facilitate the delivery of micronized active pharmaceutical ingredients (APIs) to the lungs. nih.gov APIs, typically 1-5 µm in size for deep lung deposition, are inherently cohesive and possess poor flow properties, making them difficult to handle and dose accurately. nih.govworktribe.com By blending the micronized drug with coarser lactose carrier particles (typically > 50 µm), the formulation's flowability is improved, which allows for consistent and reproducible dosing during manufacturing and by the patient. nih.govpharmtech.com The advantages of using lactose include its well-established safety profile, physical and chemical stability, broad drug compatibility, and relatively low cost. nih.govmdpi.com
Carrier Functionality and Drug-Carrier Interactions
In a carrier-based DPI formulation, the micronized API particles adhere to the surface of the larger lactose carrier particles, forming an interactive mixture. mdpi.com This adhesion is governed by physical forces, and the stability of the blend depends on the balance of these interactions. nih.govresearchgate.net Upon inhalation, the energy from the patient's breath, channeled through the inhaler device, must be sufficient to overcome these adhesive forces, detach the drug particles from the carrier, and disperse them into an aerosol cloud that can be inhaled. nih.gov
Influence of Lactose Monohydrate Surface Characteristics on Aerosolization Performance
The surface properties of lactose monohydrate carrier particles play a pivotal role in determining the aerosolization performance of a DPI formulation. nih.gov Characteristics such as surface roughness (rugosity), shape, and surface energy directly influence the magnitude of the adhesion forces between the drug and the carrier. nih.govnih.gov
The manufacturing process of lactose, including crystallization and milling, significantly impacts these surface characteristics. pharmtech.comnih.gov For example, different crystallization conditions can lead to particles with varying shapes and surface textures. nih.gov Milled lactose grades often have more irregular shapes and rougher surfaces compared to sieved or spray-dried grades. tainstruments.com A rougher surface may increase the number of potential high-energy binding sites for drug particles. nih.gov Furthermore, surface asperities like clefts and depressions can physically shield drug particles from the airstream, hindering their detachment by aerodynamic forces and making dislodgement more dependent on impaction forces within the inhaler. nih.gov
Another critical surface characteristic is the presence of amorphous content. Mechanical stresses during processing, such as milling, can induce disordered or amorphous regions on the surface of the crystalline lactose particles. pharmtech.com These amorphous sites are metastable and have different surface energy compared to the stable crystalline regions, which can lead to variability in drug-carrier interactions and affect the stability and performance of the formulation over time. pharmtech.com The solid-state of the lactose itself, such as the transition between anhydrous and monohydrate forms, can also critically affect drug-carrier interactions and subsequent aerosolization performance. nih.gov
Impact of Fine Lactose Particles on Drug Dispersion
The inclusion of a small percentage of fine lactose particles (often defined as particles <10 µm) into a blend of coarse lactose carrier and micronized drug is a well-established strategy to improve drug dispersion and aerosolization performance. mdpi.cominhalationmag.comresearchgate.net The presence of these "fines" as a ternary component has been shown to significantly increase the fine particle fraction (FPF) of the drug—the proportion of the dose that is likely to reach the deep lung—across various inhaler devices. inhalationmag.com
Two primary theories are proposed to explain the beneficial effect of lactose fines:
The Active Site Theory: This hypothesis suggests that the added lactose fines compete with the drug particles for binding sites on the coarse carrier surface. mdpi.com The fines preferentially adhere to the high-energy "active sites," leaving only lower-energy sites available for the drug particles. inhalationmag.com The drug particles are therefore held by weaker adhesive forces, making them easier to detach and disperse during inhalation. mdpi.cominhalationmag.com
The Fine Particle Multiplet Theory: This theory posits that the lactose fines form loose agglomerates with the smaller drug particles. worktribe.comnih.gov These drug-fine agglomerates are larger and have different aerodynamic properties than the drug particles alone. nih.gov During inhalation, these agglomerates are more easily lifted from the carrier surface by the turbulent airstream due to greater aerodynamic drag forces, leading to improved deagglomeration and drug delivery. nih.gov
Table 3: Effect of Fine Lactose Addition on Aerosolization Performance
| Formulation Type | API | Key Finding | Reference |
|---|---|---|---|
| Binary Mixture (Coarse Lactose + API) | Budesonide | Baseline performance, lower FPF. | inhalationmag.com |
| Ternary Mixture (Coarse Lactose + Fine Lactose + API) | Budesonide | Significant improvement in FPF across multiple inhaler devices. | inhalationmag.com |
| Binary Mixture (Coarse Lactose + API) | Salbutamol Sulphate | Baseline performance. | nih.gov |
| Ternary Mixture (with up to 30% fine lactose) | Salbutamol Sulphate | FPF increased to 57%, demonstrating a significant improvement. | nih.gov |
Interactions and Stability of Lactose Monohydrate in Pharmaceutical Formulations
Drug-Excipient Compatibility Studies
The preformulation phase of drug development critically involves the assessment of potential physical and chemical interactions between the API and excipients. These compatibility studies are paramount to ensure the stability, efficacy, and safety of the pharmaceutical dosage form.
Maillard Reaction with Amine-Containing Active Pharmaceutical Ingredients (APIs)
A significant chemical incompatibility involving lactose (B1674315) monohydrate is the Maillard reaction, a non-enzymatic browning reaction that occurs between the reducing end of lactose and the primary or secondary amine groups present in many APIs. researchgate.netumsu.ac.ir This complex series of reactions leads to the formation of various degradation products, which can result in discoloration, loss of drug potency, and the formation of potentially harmful substances. researchgate.netumsu.ac.ir
The initial step of the Maillard reaction involves the condensation of the amine group of the API with the carbonyl group of lactose to form an N-substituted glycosylamine. This is followed by an Amadori rearrangement to produce a more stable aminoketone derivative. researchgate.net For instance, studies have shown that APIs such as baclofen (B1667701) and thiamine (B1217682) hydrochloride readily undergo a Maillard-type reaction with lactose. researchgate.net Even secondary amines, like fluoxetine (B1211875) hydrochloride, have been demonstrated to react with lactose under typical pharmaceutical processing and storage conditions. nih.gov
The presence of a primary or secondary amine group in the API's structure is a key predictor of its potential to undergo the Maillard reaction with lactose. This reaction can significantly compromise the chemical stability of the drug. researchgate.net
Table 1: Examples of APIs Known to Undergo Maillard Reaction with Lactose
| API | Amine Group Type | Reference |
| Baclofen | Primary Amine | researchgate.net |
| Thiamine Hydrochloride | Primary Amine | researchgate.netnih.gov |
| Fluoxetine Hydrochloride | Secondary Amine | nih.gov |
| Ampicillin (B1664943) | Primary Amine | umsu.ac.ir |
| Acyclovir | Primary Amine | researchgate.net |
| Ambroxol | Primary and Secondary Amine | researchgate.net |
| Bromhexine | Primary and Secondary Amine | researchgate.net |
| Acetylcysteine | Primary Amine | researchgate.net |
This table is not exhaustive and serves to provide illustrative examples.
Influence of Moisture and Temperature on Compatibility
Moisture and temperature are critical factors that significantly accelerate the rate of the Maillard reaction and other drug-excipient incompatibilities. pharmtech.comnih.gov Elevated temperatures provide the necessary activation energy for the reaction to proceed, while moisture acts as a plasticizer, increasing molecular mobility and facilitating the interaction between the drug and lactose. nih.gov
Stress testing under elevated temperature and humidity is a common strategy in preformulation studies to predict the long-term stability of a drug product and to unmask potential incompatibilities that might not be evident under ambient conditions. umsu.ac.ir
Analytical Approaches for Compatibility Assessment
A variety of analytical techniques are employed to detect and characterize drug-excipient incompatibilities. These methods provide both qualitative and quantitative information about the physical and chemical changes occurring in the formulation.
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique widely used for the initial screening of incompatibilities. umsu.ac.ir It measures the heat flow associated with thermal transitions in a material as a function of temperature. Changes in the melting point, peak shape, or the appearance of new peaks in the thermogram of a drug-excipient mixture compared to the individual components can indicate an interaction. umsu.ac.irresearchgate.net For example, a shift in the melting endotherm of ampicillin when mixed with lactose suggested a potential incompatibility. umsu.ac.ir
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for studying degradation patterns and can complement DSC data. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a powerful tool for identifying chemical interactions by detecting changes in the functional groups of the drug and excipient. researchgate.netumsu.ac.ir The formation of new bonds, such as the imine bond in the Maillard reaction, can be observed as new peaks or shifts in existing peaks in the FTIR spectrum. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the quantitative analysis of drug degradation. researchgate.nettainstruments.com It separates the components of a mixture, allowing for the precise measurement of the parent drug concentration and the detection of degradation products. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of LC with the mass analysis capabilities of MS, enabling the identification and structural elucidation of unknown degradation products, such as the adducts formed during the Maillard reaction. researchgate.netnih.gov
Isothermal Microcalorimetry (IMC): IMC offers a rapid and sensitive method for screening incompatibilities by measuring the heat generated from chemical reactions or physical changes in a sample over time. tainstruments.com It can detect the exothermic process of the Maillard reaction in its early stages. tainstruments.com
FT-Raman Spectroscopy: This technique has been shown to be a valuable tool for both qualitative and quantitative analysis of drug-excipient interactions in solid dosage forms. nih.gov
Table 2: Analytical Techniques for Lactose Monohydrate Compatibility Assessment
| Analytical Technique | Principle | Application in Compatibility Studies | Reference |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. | Initial screening for interactions by observing changes in melting points and peak shapes. | umsu.ac.irresearchgate.net |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Assesses thermal stability and degradation patterns. | researchgate.net |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Detects changes in functional groups. | Identifies chemical interactions and formation of new bonds. | researchgate.netumsu.ac.ir |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies components of a mixture. | Quantifies drug degradation and formation of impurities. | researchgate.nettainstruments.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates components and provides mass information. | Identifies and characterizes unknown degradation products. | researchgate.netnih.gov |
| Isothermal Microcalorimetry (IMC) | Measures heat flow from reactions over time. | Rapid screening for incompatibilities by detecting heat of reaction. | tainstruments.com |
| FT-Raman Spectroscopy | Analyzes vibrational modes of molecules. | Qualitative and quantitative analysis of interactions in solid state. | nih.gov |
Stability and Degradation Pathways in Pharmaceutical Formulations
Beyond its interactions with APIs, the inherent stability of lactose monohydrate itself is a critical consideration in pharmaceutical formulation. Its physical and chemical properties can be influenced by factors such as temperature and humidity, potentially affecting the performance of the final dosage form.
Thermal Degradation Mechanisms and Products
When subjected to heat, lactose monohydrate undergoes a series of transformations. The first event, occurring around 143°C-146°C, is the loss of its crystal water, a process known as dehydration. netzsch.comnetzsch.com This results in the formation of anhydrous lactose. netzsch.com
Further heating leads to the thermal degradation of the lactose molecule itself. This decomposition begins at approximately 224°C and proceeds in multiple steps. netzsch.com The initial degradation step involves the release of water as a result of decomposition reactions. netzsch.com At higher temperatures, around 301°C, more significant degradation occurs, leading to the breaking of the lactose ring structure and the release of various volatile products. netzsch.com Analysis using TGA coupled with FTIR has identified these degradation products to include carbon dioxide, carbon monoxide, and potentially ethanediol. netzsch.com
Table 3: Thermal Events of Lactose Monohydrate
| Temperature Range (°C) | Event | Description | Reference |
| 143 - 146 | Dehydration | Loss of one mole of crystal water. | netzsch.comnetzsch.com |
| ~224 | Onset of Decomposition | Initial degradation with release of water. | netzsch.com |
| ~301 | Major Decomposition | Breaking of the lactose ring structure and release of volatile products. | netzsch.com |
Solid-State Stability in Relation to Anomeric and Hydrate (B1144303) Forms
Lactose exists in two anomeric forms, α-lactose and β-lactose, which differ in the orientation of a hydroxyl group. pharmtech.com Commercially available α-lactose monohydrate is predominantly the α-anomer. pharmtech.com While generally stable, the solid-state anomeric composition of lactose can be affected by environmental conditions. pharmtech.com
Studies have shown that storage at high temperature (40°C) and high relative humidity (93%) can induce changes in the anomeric content of solid lactose over time. pharmtech.com This process of interconversion between anomers is known as mutarotation. pharmtech.com
Furthermore, recent research has revealed that the dehydration of α-lactose monohydrate upon heating can trigger solid-state epimerization, which is the conversion of the α-anomer to the β-anomer. kcl.ac.uknih.gov This conversion was observed to occur after the loss of water of hydration, at temperatures around 160°C, and continued up to the melting point of the substance. kcl.ac.uknih.govresearchgate.net This finding is significant as it demonstrates that a physical change (dehydration) can induce a chemical transformation (epimerization) in the solid state. kcl.ac.uknih.gov The anomeric composition of lactose is an important functionality parameter, and any changes to it could potentially impact the performance of the pharmaceutical product. pharmtech.com
Influence of Processing on Degradation Kinetics
Pharmaceutical processing operations are critical in the manufacturing of solid dosage forms, but they are not inert procedures. The mechanical and thermal stresses exerted during steps such as milling, granulation, and compaction can induce significant changes in the solid-state properties of excipients like lactose monohydrate. These alterations can, in turn, profoundly influence the chemical stability and degradation kinetics of the formulation. The primary degradation pathways affected by processing are the Maillard reaction and solid-state transformations such as epimerization.
Milling and Mechanical Activation
Milling is a fundamental unit operation used to reduce the particle size of pharmaceutical powders, thereby improving flow and content uniformity. However, the high-energy input during milling can induce physical changes in crystalline α-lactose monohydrate. This process can lead to the formation of disordered or amorphous regions on the crystal surface and within the bulk material. diva-portal.orgnih.gov These amorphous regions are thermodynamically unstable and possess greater molecular mobility compared to their crystalline counterparts, making them more susceptible to chemical degradation.
The generation of amorphous content is often proportional to the milling time and intensity. nih.gov Research has demonstrated that even short milling periods can create significant surface amorphicity, while prolonged milling can lead to a fully amorphous state. diva-portal.orgnih.gov This increase in amorphous character is a critical factor in accelerating degradation kinetics, particularly the Maillard reaction. A study investigating the Maillard reaction between metoclopramide (B1676508) hydrochloride and lactose found that milling increased the reactivity by creating a larger contact area and forming defect and amorphous regions. purdue.edu
| Milling Duration | Observed Physical State | Key Characteristics |
|---|---|---|
| Unprocessed | Crystalline | Stable crystalline structure. diva-portal.orgnih.gov |
| 1 Hour | Partial Amorphicity | Extensive surface amorphicity detected; bulk material shows partial amorphous character. diva-portal.orgnih.gov |
| 20 Hours | Fully Amorphous | Bulk characterization indicates a fully amorphous thermal profile. diva-portal.orgnih.gov |
Influence of Granulation
Granulation is employed to improve the flowability and compressibility of powder blends. However, the techniques used, particularly wet granulation, can create conditions that accelerate lactose degradation.
Wet Granulation: This process involves the addition of a liquid binder, often water, which is subsequently removed by drying. The presence of water and the application of heat can significantly promote the Maillard reaction. mdpi.comnih.gov Water acts as a plasticizer, increasing molecular mobility and facilitating the interaction between lactose and an amine-containing active pharmaceutical ingredient (API). The subsequent drying step, which involves elevated temperatures, further accelerates the reaction rate.
Melt Granulation: This technique uses a meltable binder that is heated to agglomerate the powders. While it avoids the use of water, the elevated temperatures can still provide the necessary energy to initiate or accelerate degradation reactions. Studies on fluid-bed melt granulation have focused on improving the tableting performance of lactose monohydrate, but the thermal input remains a critical parameter for stability. mdpi.comnih.gov
Compaction and Pressure Effects
During tableting, high compression forces are applied to consolidate the powder blend into a coherent tablet. This process dramatically increases the intimate contact between lactose and other formulation components, which can have a significant impact on solid-state reactivity. purdue.edu Research has shown that the rate of the Maillard reaction is considerably higher in compressed tablets than in simple powder mixtures of the same components. purdue.edu
A study on tablets composed of metoclopramide hydrochloride and amorphous lactose established a direct, linear relationship between the compression force applied and the rate of the Maillard reaction. This acceleration is attributed to two main factors: the increased intermolecular contact between the reactants and the retarded diffusion of water vapor from the tablet matrix, which can also facilitate the reaction. purdue.edu
| Condition | Relative Reaction Rate | Primary Influencing Factor |
|---|---|---|
| Powder Mixture | Base Rate | Particle-to-particle contact area. purdue.edu |
| Compacted Tablet | Higher Rate | Increased intermolecular contact due to pressure; retarded water vapor diffusion. purdue.edu |
| Increasing Compression Force | Linearly Increasing Rate | Enhanced contact and reduced water vapor diffusion. purdue.edu |
Thermal Effects and Solid-State Epimerization
Thermal stress during processing, such as drying after wet granulation, can trigger not only the Maillard reaction but also solid-state transformations in the lactose molecule itself. It has been demonstrated that the dehydration of α-lactose monohydrate upon heating can induce a solid-state epimerization, resulting in the partial conversion of the α-anomer to the β-anomer. researchgate.net
This transformation begins after the loss of the water of hydration, which occurs at an onset temperature of approximately 143.8°C. researchgate.net The epimerization process was found to follow approximately zero-order kinetics. This finding is significant as the exothermic event observed in thermal analysis following dehydration, often attributed solely to recrystallization, also includes a contribution from the epimerization reaction. researchgate.net
| Condition | Conversion to β-Anomer (%) | Kinetic Parameter |
|---|---|---|
| Heating to 160°C (Initial) | 11.6 ± 0.9 researchgate.net | Zero-order rate constant: 0.28% per min⁻¹ researchgate.net |
| Held at 160°C for 60 min | 29.7 ± 0.8 researchgate.net | |
| Heating to 190°C | 29.1 ± 0.7 researchgate.net | N/A |
Advanced Formulation Strategies and Novel Applications of Lactose Monohydrate
Co-Processed Excipients Featuring Lactose (B1674315) Monohydrate
Co-processing involves combining two or more existing excipients using a specific manufacturing process, such as spray drying or roller compaction, to create a new excipient with superior functionalities. pharmaexcipients.commdpi.com This approach physically modifies the properties of the original components in a way that cannot be achieved by simple physical mixing, without inducing chemical changes. pharmaexcipients.com The resulting co-processed excipient often provides synergistic benefits, enhancing key characteristics required for modern manufacturing processes. pharmaceutical-networking.com
The development of multifunctional co-processed excipients aims to create single ingredients that fulfill multiple roles in a formulation, such as acting as a filler, binder, and disintegrant simultaneously. ijpsjournal.com This simplifies the formulation process and improves manufacturing efficiency. Research has focused on combining α-lactose monohydrate with various other materials to produce novel excipients with enhanced properties.
For instance, a co-processed excipient was developed by combining α-lactose monohydrate with synthetic amorphous magnesium silicate (B1173343) using roller compaction. scholasticahq.comresearchgate.net This novel excipient demonstrated good flowability, plastic deformation upon compression, and resulted in tablets with high crushing strength and short disintegration times. researchgate.net Another study involved the co-processing of lactose monohydrate with chitin, which yielded a multifunctional base suitable for orally disintegrating tablets (ODTs) with excellent binding and rapid disintegration properties. ijpsjournal.com Similarly, new excipients have been developed by combining lactose with microcrystalline cellulose (B213188) (MCC) and low-substituted hydroxypropyl cellulose (L-HPC) using a solvent evaporation technique. nih.gov
Characterization of these novel excipients is crucial to confirm the absence of chemical interactions and to understand their physical properties. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform-Infrared (FT-IR) spectroscopy are commonly used. ijpsjournal.comresearchgate.net In the case of the lactose-chitin excipient, FT-IR spectra showed the retention of the major peaks of the individual components, indicating no chemical changes occurred during processing. ijpsjournal.com Likewise, DSC and FT-IR analysis of the lactose-magnesium silicate excipient confirmed that the interaction was of a physical nature. researchgate.net
Direct compression (DC) is the most streamlined and cost-effective method for tablet manufacturing, involving the blending of active pharmaceutical ingredients (APIs) and excipients followed directly by tableting. pharmaceutical-networking.comcsfarmacie.cz However, this process requires excipients with excellent flowability and compressibility, properties that standard α-lactose monohydrate may lack. pharmaceutical-networking.comdrug-dev.com Co-processing is a key strategy to overcome these limitations.
Co-processed excipients based on lactose monohydrate exhibit significantly improved functionality for DC. By combining the brittle fracture properties of lactose with the plastic deformation characteristics of materials like microcrystalline cellulose (MCC), a synergetic effect is achieved. pharmaceutical-networking.com This results in a monoparticulate system with superior compactibility and powder flow compared to a simple physical mixture of the same components. pharmaceutical-networking.commdpi.com For example, MicroceLac® 100, a co-processed excipient of 75% α-lactose monohydrate and 25% MCC, provides the desired properties for DC tableting. pharmaceutical-networking.com Studies have shown that its compactibility is superior to a comparable physical blend. pharmaceutical-networking.com
Other examples include:
StarLac® : A co-processed excipient of lactose and starch, which shows improved mechanical strength and disintegration properties. japsonline.com
COMBILOSE : Developed by co-processing lactose monohydrate with maize starch and maltose (B56501) monohydrate, this excipient demonstrates improved flowability, tabletability, and reduced lubricant sensitivity. japsonline.comjapsonline.com
Cellactose® 80 : A combination of lactose and cellulose powder, it enhances binding, flowability, and compressibility. pharmaexcipients.com
The table below summarizes the enhanced properties of a co-processed excipient compared to a physical blend.
| Parameter | MicroceLac® 100 (Co-processed) | Physical Admixture (PAM) | Reference |
|---|---|---|---|
| Composition | 75% Lactose Monohydrate, 25% MCC | 75% Lactose Monohydrate, 25% MCC | pharmaexcipients.com |
| Surface to Volume Ratio (Sv) | 1.043 ± 0.007 e-02 nm⁻¹ | 1.674 ± 0.008e-02 nm⁻¹ | pharmaexcipients.com |
| Interpretation of Sv | Indicates the highest degree of uniformity and homogeneity. | Lower uniformity compared to the co-processed product. | pharmaexcipients.com |
| Functionality | Enhanced compaction and superior flowability. | Inferior compaction and flow properties. | pharmaceutical-networking.commdpi.com |
The superior performance of co-processed excipients is a direct result of the particle engineering techniques used in their manufacture. These methods create composite particles where the individual components are integrated at a sub-particulate level. mdpi.com
The most common and effective techniques include:
Spray Drying : This is the most frequently used method for producing high-quality co-processed excipients. pharmaexcipients.comnih.gov It involves creating a solution or suspension of the excipients, which is then atomized into fine droplets and dried in a stream of hot air. pharmaexcipients.com This process forms spherical particles with good porosity, wettability, and excellent flow properties. pharmaexcipients.comnih.gov Commercially available excipients like MicroceLac® 100, Cellactose® 80, and StarLac® are all produced via spray drying. pharmaceutical-networking.comcsfarmacie.cznih.gov
Fluid-Bed Melt Granulation : This technique is used to develop self-lubricating co-processed excipients. nih.govnih.gov It involves granulating lactose monohydrate with a meltable binder (which can also act as a lubricant) in a fluid-bed system. mdpi.comnih.gov Studies have shown that co-processing lactose with binders like PEG 4000 or poloxamer 188 via this method results in mixtures with superior tabletability and lubricant properties compared to standard lactose. nih.govnih.gov
Roller Compaction : This is a dry granulation method used to co-process lactose with other excipients. researchgate.net It involves compacting the powder mixture between two counter-rotating rollers to form a ribbon, which is then milled to the desired particle size. This technique was successfully used to develop a novel excipient from α-lactose monohydrate and magnesium silicate. scholasticahq.comresearchgate.net
Lactose Monohydrate in Specialized Drug Delivery Systems
Beyond its role in conventional tablets, lactose monohydrate is being utilized in advanced and specialized drug delivery systems designed to overcome challenges such as poor drug solubility or targeted delivery to specific sites like the lungs.
In traditional Dry Powder Inhaler (DPI) formulations, α-lactose monohydrate is the most common carrier excipient. nih.gov It is used as coarse carrier particles mixed with micronized drug particles to improve powder flow, aid in dosing accuracy, and facilitate handling during manufacturing. nih.gov
However, innovations in pulmonary delivery are exploring strategies beyond this conventional approach. One significant development is the creation of lactose-free DPI formulations. rsc.org This is particularly important for patients with a known milk protein or lactose allergy, which can limit the use of traditional lactose-containing DPIs. rsc.org One study successfully developed a lactose-free dry powder formulation of Fluticasone Propionate and Salmeterol Xinafoate by using mannitol (B672) as an excipient and employing an advanced spray drying particle engineering design. rsc.org This approach produced respirable particles suitable for deep lung delivery without relying on a lactose carrier. rsc.org
Another area of innovation involves the engineering of the lactose particles themselves to enhance drug delivery performance. nih.gov Technologies that modify lactose particle shape, size, and density are being developed to improve the efficiency of drug dispersion from the carrier and achieve higher, more reproducible pulmonary deposition. nih.gov
Solid dispersion is a highly successful technique for improving the oral bioavailability of poorly water-soluble drugs, particularly those in the Biopharmaceutical Classification System (BCS) Class II. nih.govjddtonline.info The technique involves dispersing one or more active ingredients in an inert, hydrophilic carrier in the solid state. jddtonline.infomdpi.com
Lactose monohydrate can be used as a hydrophilic carrier in solid dispersion systems. nih.gov The primary mechanisms by which solid dispersions enhance solubility are:
Particle Size Reduction : The drug's particle size is reduced to a minimum, often to the molecular level, creating a molecular dispersion within the carrier matrix. jddtonline.inforesearchgate.net
Increased Surface Area and Wettability : The dispersion of the hydrophobic drug within the highly soluble lactose carrier creates a system with a large surface area and improved wettability, leading to a faster dissolution rate. jddtonline.inforesearchgate.net
Amorphous State Conversion : The process can convert the crystalline drug into a higher-energy amorphous state, which is more soluble. researchgate.net
The table below outlines common methods for preparing solid dispersions.
| Method | Description | Reference |
|---|---|---|
| Melting (Fusion) Method | The physical mixture of the drug and a water-soluble carrier like lactose is heated until it melts. The molten mixture is then rapidly solidified. | jddtonline.infomdpi.com |
| Solvent Evaporation Method | The drug and carrier are dissolved in a common volatile solvent. The solvent is then evaporated to leave a solid dispersion film, which is subsequently dried and pulverized. This method is suitable for heat-sensitive drugs. | nih.govjddtonline.infomdpi.com |
| Hot-Melt Extrusion | The drug and carrier mixture is processed through a twin-screw extruder, which simultaneously mixes and melts the components to form a dispersion. | mdpi.comresearchgate.net |
| Lyophilization (Freeze-Drying) | This technique involves dissolving the drug and carrier in a suitable solvent, freezing the solution, and then removing the solvent by sublimation under vacuum. | researchgate.net |
Quality Control and Regulatory Considerations for Pharmaceutical Grade Lactose Monohydrate
Pharmacopoeial Standards and Monographs for Lactose (B1674315) Monohydrate
Pharmaceutical-grade lactose monohydrate is defined as the monohydrate of O-β-D-galactopyranosyl-(1→4)-α-D-glucopyranose. webofpharma.com Its quality and purity are governed by monographs in major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). gojirafc.com These monographs outline a series of tests to confirm the identity, purity, and specific characteristics of the excipient.
The Pharmacopeial Discussion Group (PDG) works to harmonize standards across these major pharmacopoeias. usp.org Harmonized attributes for lactose monohydrate include tests for definition, clarity and color of solution, specific rotation, acidity or alkalinity, water content, and residue on ignition. pmda.go.jppmda.go.jp However, local requirements and non-harmonized attributes still exist. For instance, the USP includes specific identification tests (B and C) and requirements for particle size distribution labeling. webofpharma.compmda.go.jp
Key tests stipulated in the pharmacopoeial monographs are crucial for quality control. Identification is primarily performed using Infrared (IR) Absorption Spectrophotometry, which is sufficient to identify lactose monohydrate and differentiate it from other sugars. usp.orgusp.org While Thin-Layer Chromatography (TLC) was previously a common identification method, it has been removed from the PDG harmonized attributes due to environmental concerns regarding solvents like ethylene (B1197577) dichloride, though it is retained as a local requirement in the Ph. Eur. with a safer solvent. usp.org
Purity assays include limits on protein and light-absorbing impurities, heavy metals (maximum 5 ppm), and microbial contamination. The specific optical rotation is a key test, with an acceptance range of +54.4° to +55.9°. hpcimedia.com The water content is also critical, specified to be between 4.5% and 5.5%. usp.org Monographs also note that lactose monohydrate may be modified in its physical characteristics and can contain varying proportions of amorphous lactose. webofpharma.comusp.org
Interactive Table: Key Pharmacopoeial Specifications for Lactose Monohydrate
| Test | Specification | Pharmacopoeia Reference |
| Definition | O-β-D-Galactopyranosyl-(1→4)-α-D-glucopyranose monohydrate | USP, EP, JP webofpharma.com |
| Identification A | Infrared (IR) Absorption | USP, EP, JP usp.orgusp.org |
| Specific Optical Rotation | +54.4° to +55.9° (anhydrous basis) | USP, EP, JP hpcimedia.com |
| Water Content | 4.5% to 5.5% | USP, EP, JP usp.org |
| Acidity or Alkalinity | NMT 0.4 mL of 0.1 N NaOH required for color change | USP, EP, JP |
| Clarity and Color of Solution | Solution is clear and not more intensely colored than reference | USP, EP, JP usp.org |
| Residue on Ignition | Maximum 0.1% | EP, JP |
| Heavy Metals | Maximum 5 ppm | EP |
| Microbial Contamination | Total Aerobic Microbial Count (TAMC) ≤ 10² CFU/g, Absence of E. coli | EP |
Batch-to-Batch and Vendor-to-Vendor Variability in Excipient Properties
While pharmacopoeial standards ensure the chemical identity and purity of lactose monohydrate, they provide limited testing for physical and functional properties. nih.gov This can lead to significant batch-to-batch and vendor-to-vendor variability, which can affect manufacturability and product performance. nih.govtabletscapsules.com This variability can arise from differences in raw material sources, manufacturing processes, storage, and transportation. nih.gov
Studies have demonstrated measurable differences in the solid-state properties of lactose from different vendors and even between different batches from a single vendor. nih.govresearchgate.net Key properties that exhibit variability include:
Particle Size Distribution (PSD): This is a critical attribute affecting flowability, compaction, and dissolution. Different grades of lactose (e.g., milled, spray-dried) are designed to have specific PSDs, but even within the same grade, variations exist. pharmaexcipients.com
Particle Morphology: The shape of lactose crystals can influence powder flow and packing density. nih.gov
Amorphous Content: The presence of amorphous lactose, often introduced during processing like spray-drying, can significantly impact compaction properties and stability. fda.govnih.gov
Flowability: Properties like bulk density, tapped density, and angle of repose can vary, affecting the efficiency of manufacturing processes like die filling and continuous feeding. nih.govdfepharma.com
Anomeric Content: The ratio of α-lactose to β-lactose can vary, with one study finding a greater than 10% difference in anomeric content among commercially available α-lactose monohydrate samples, which could influence bioavailability. figshare.com
Research has shown that while intra-vendor variability is generally low, some batch-to-batch variation is still observed. nih.gov Vendor-to-vendor differences can be more pronounced. purdue.edu For example, a study evaluating milled lactose monohydrate found that batch-to-batch variation in material properties could affect the consistency of continuous feeding processes, particularly in non-optimized feeder setups. pharmaexcipients.comresearchgate.net Another study on anhydrous lactose noted that while inter- and intra-vendor variations in powder properties were measured, they did not have a significant impact on compaction characteristics in that specific case. nih.gov
Interactive Table: Sources and Types of Variability in Lactose Monohydrate
| Property | Type of Variability | Potential Source | Reference |
| Particle Size Distribution | Batch-to-Batch & Vendor-to-Vendor | Milling, sieving, and granulation processes | pharmaexcipients.com |
| Flowability | Batch-to-Batch & Vendor-to-Vendor | Particle size, shape, and density variations | nih.govdfepharma.com |
| Amorphous Content | Batch-to-Batch & Vendor-to-Vendor | Spray-drying or milling intensity | fda.govnih.gov |
| Anomeric (α/β) Ratio | Vendor-to-Vendor | Crystallization conditions | figshare.com |
| Specific Surface Area | Batch-to-Batch & Vendor-to-Vendor | Milling and processing differences | nih.govresearchgate.net |
| Mechanical Properties | Vendor-to-Vendor | Differences in crystal structure and fines | nih.govpurdue.edu |
Impact of Excipient Quality Attributes on Drug Product Performance
The variability in the physical properties of lactose monohydrate directly influences the manufacturing process and the performance of the final drug product, such as tablets and dry powder inhalers (DPIs). Understanding the relationship between these critical material attributes (CMAs) and drug product performance is a key aspect of the Quality by Design (QbD) initiative. tabletscapsules.compharmaexcipients.comnih.gov
In Tablet Manufacturing:
Particle Size and Compressibility: The particle size of lactose monohydrate significantly affects its compaction behavior (compactibility) and the relationship between compaction pressure and tablet strength (tabletability). researchgate.net Generally, smaller particles result in tablets with higher tensile strength. utwente.nl The presence of fine particles can fill inter-particle voids, which may require higher compression forces but can also lead to stronger compacts. nih.govresearchgate.net
Flowability: Good powder flow is essential for ensuring uniform die filling, which is critical for maintaining consistent tablet weight and content uniformity. dfepharma.comcelluloseankit.com Poor flowability, often seen in finer grades of lactose, can challenge manufacturing processes unless addressed through formulation strategies like granulation. nih.govdfepharma.com
Polymorphism and Disintegration: The polymorphic composition of lactose can impact tablet disintegration. Higher concentrations of lactose monohydrate can lead to faster disintegration, which is attributed to its slower dissolution rate compared to anhydrous or amorphous forms. researchgate.net The pore structure created during compaction is also a critical driver for both tablet strength and disintegration. researchgate.net
In Dry Powder Inhalers (DPIs):
Particle Size and Adhesion: In DPIs, lactose monohydrate acts as a carrier for the active pharmaceutical ingredient (API). The CMAs of the lactose carrier are critical for the fluidization of the powder and the subsequent detachment of the drug particles during inhalation. nih.gov The fine particle content of the lactose carrier has been identified as a CMA that significantly influences the fine particle fraction (FPF) of the delivered drug dose. nih.gov
Amorphous Content: The presence of amorphous content in the lactose carrier is a critical material attribute that must be controlled, as it can affect powder properties and the stability of the formulation. fda.gov
The selection of a specific grade of lactose monohydrate and the control of its CMAs are therefore crucial for developing robust manufacturing processes and ensuring consistent drug product quality. tabletscapsules.compharmaexcipients.com
Interactive Table: Impact of Lactose Monohydrate Quality Attributes on Drug Product Performance
| Quality Attribute | Impact on Manufacturing Process | Impact on Final Drug Product | Dosage Form | Reference |
| Particle Size | Affects powder flow, die fill, and compaction force requirements. | Influences tablet tensile strength, hardness, and disintegration time. Affects API detachment in DPIs. | Tablets, DPIs | nih.govresearchgate.net |
| Flowability | Determines efficiency and uniformity of die/capsule filling and continuous blending. | Affects tablet weight uniformity and content uniformity. | Tablets, Capsules | dfepharma.comcelluloseankit.com |
| Density (Bulk/Tapped) | Influences powder packing, blender capacity, and die filling. | Affects tablet weight and consistency. | Tablets, Capsules | tabletscapsules.com |
| Amorphous Content | Affects powder compressibility and potential for moisture-related instability. | Can increase tablet strength due to plastic deformation; may impact stability. | Tablets, DPIs | fda.govnih.gov |
| Particle Morphology | Influences powder packing and inter-particulate friction, affecting flow. | Can impact tablet porosity and strength. | Tablets | nih.gov |
Q & A
Q. How should lactose monohydrate be distinguished from anhydrous lactose in analytical reporting, and why is this critical for data reproducibility?
Q. What standardized methods are recommended for quantifying moisture content in lactose monohydrate, and how do they ensure compliance with pharmacopeial requirements?
The USP mandates moisture content limits (4.5–5.5%) for lactose monohydrate. Halogen moisture analyzers (e.g., METTLER TOLEDO) provide rapid, precise measurements by heating samples to 105°C until constant mass is achieved, with validation against Karl Fischer titration . Proper calibration and adherence to USP guidelines ensure compliance with pharmacopeial standards for shelf-life and stability .
Q. How can particle size distribution (PSD) of lactose monohydrate be accurately characterized, and what labeling conventions are required for regulatory submissions?
PSD parameters (d₁₀, d₅₀, d₉₀) must be reported per USP guidelines, typically using laser diffractometry or dynamic image analysis . Near-infrared (NIR) spectroscopy coupled with chemometric models (e.g., partial least squares regression) offers a non-destructive alternative, achieving root mean square errors of ~5 μm, comparable to reference methods . Labeling must specify PSD ranges and modification methods (e.g., milling) for modified lactose monohydrate .
Q. What are the validated HPLC conditions for lactose monohydrate purity analysis in pharmaceutical formulations?
USP recommends using a polar amine column (e.g., NH₂) with acetonitrile/water (70:30) mobile phase at 1 mL/min and refractive index detection. System suitability tests include resolution ≥2.0 between lactose and sucrose peaks, and RSD ≤2% for repeatability . This method ensures quantification of α- and β-anomers and detection of impurities like galactose .
Advanced Research Questions
Q. How can experimental design optimize lactose monohydrate processing parameters (e.g., milling) to achieve target particle sizes?
Central Composite Design (CCD) or D-optimal mixture designs are effective. For example, CCD can model the impact of milling pressure, feed rate, and classifier speed on PSD. Response surface methodology (RSM) then identifies optimal conditions, validated by laser diffractometry . Such approaches reduce trial-and-error in lab-scale jet milling .
Q. What advanced techniques resolve contradictions in polymorphic characterization of lactose monohydrate under stress conditions?
Conflicting data on anomeric stability (e.g., α- vs. β-lactose ratios under humidity) can be addressed using:
- X-ray powder diffraction (XRPD) : Detects crystallinity changes (e.g., amorphous content) via peak broadening .
- Solid-state NMR : Quantifies α/β anomer ratios with R² >0.97 for linear trends under stress .
- Isothermal microcalorimetry : Measures heat flow from recrystallization or hydration .
These methods reconcile discrepancies in literature by providing complementary data on structural and thermal behavior .
Q. How does surface energy analysis via inverse gas chromatography (IGC) predict lactose monohydrate’s performance in dry powder inhalers (DPIs)?
IGC measures dispersive surface energy (γₛ^d) at varying humidity. Higher γₛ^d correlates with stronger interparticulate forces, reducing aerosolization efficiency. For DPIs, lactose batches with γₛ^d <40 mJ/m² at 30% RH exhibit superior fine particle fraction (FPF) due to lower cohesion . Combining IGC with atomic force microscopy (AFM) validates surface roughness effects on deaggregation .
Q. What methodologies assess the impact of lactose monohydrate’s amorphous content on drug dissolution kinetics?
- Differential scanning calorimetry (DSC) : Detects amorphous content via glass transition (Tg) shifts.
- Dissolution testing with D-optimal designs : Evaluates excipient ratios (e.g., lactose monohydrate, MCC) on API release. For instance, increasing lactose monohydrate content from 18% to 32% accelerates dissolution by 15% due to enhanced wettability .
- Raman spectroscopy : Maps amorphous regions in situ during dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
